[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate
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Overview
Description
[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridinyl group attached to an ethyl chain, which is further connected to a methyl-oxazole carboxylate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chloropyridinyl intermediate: This step involves the chlorination of a pyridine derivative under controlled conditions.
Ethylation: The chloropyridinyl intermediate is then reacted with an ethylating agent to introduce the ethyl group.
Oxazole formation: The ethylated intermediate undergoes cyclization with appropriate reagents to form the oxazole ring.
Carboxylation: Finally, the oxazole derivative is carboxylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted pyridinyl derivatives.
Scientific Research Applications
[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can bind to certain enzymes or receptors, modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is also a chlorinated derivative with potential UV-absorbing properties.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with similar applications in UV stabilization.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-5-11(18-15-7)12(16)17-8(2)10-4-3-9(13)6-14-10/h3-6,8H,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINMLOWTOJMBHR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OC(C)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)O[C@@H](C)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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